N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide
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Overview
Description
N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system substituted with a methoxybenzoyl group and an acetamide moiety. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-methoxybenzoic acid and 3-methyl-1-benzofuran-6-amine.
Formation of Intermediate: The 3-methoxybenzoic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions. This intermediate is then reacted with 3-methyl-1-benzofuran-6-amine in the presence of a base such as triethylamine (TEA) to form the desired amide intermediate.
Final Product: The amide intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents such as potassium permanganate (KMnO₄).
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant and antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Antioxidant Activity: Scavenging of free radicals and inhibition of oxidative stress.
Antimicrobial Activity: Disruption of microbial cell membranes and inhibition of essential enzymes.
Anti-inflammatory Activity: Inhibition of pro-inflammatory cytokines and modulation of immune responses.
Anticancer Activity: Induction of apoptosis and inhibition of cancer cell proliferation.
Comparison with Similar Compounds
N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide can be compared with other benzofuran derivatives to highlight its uniqueness:
Similar Compounds:
Uniqueness: The presence of both methoxybenzoyl and acetamide groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-11-16-8-7-14(20-12(2)21)10-17(16)24-19(11)18(22)13-5-4-6-15(9-13)23-3/h4-10H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDBYJNZUFREPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C)C(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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